molecular formula C16H18O5 B2809810 2-[(7-methyl-2-oxo-4-propyl-2H-chromen-5-yl)oxy]propanoic acid CAS No. 843621-75-0

2-[(7-methyl-2-oxo-4-propyl-2H-chromen-5-yl)oxy]propanoic acid

Cat. No. B2809810
CAS RN: 843621-75-0
M. Wt: 290.315
InChI Key: ITYIGANVZLOJTB-UHFFFAOYSA-N
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Description

The compound “2-[(7-methyl-2-oxo-4-propyl-2H-chromen-5-yl)oxy]propanoic acid” is an organic compound that belongs to the family of coumarins. It has a molecular weight of 290.32 . Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The InChI code for this compound is 1S/C16H18O5/c1-4-5-11-8-14(17)21-13-7-9(2)6-12(15(11)13)20-10(3)16(18)19/h6-8,10H,4-5H2,1-3H3,(H,18,19) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.

Scientific Research Applications

Synthesis of Heterocyclic Compounds

Research has demonstrated the utility of chromen derivatives in the synthesis of heterocyclic compounds. For instance, ethyl 2-oxo-3-(4-oxo-4Н-chromen-2-yl)propanoates have been shown to react with S-methylisothiosemicarbazide hydroiodide, forming 3-methylsulfanyl-6-[(4-oxo-4Н-chromen-2-yl)methyl]-1,2,4-triazin-5(2H)-ones or 6-[(4-oxo-4Н-chromen-2-yl)methyl]-1,2,4-triazine-3,5(2Н,4Н)-diones, highlighting the versatility of chromen derivatives in synthesizing novel heterocycles (Vetyugova, Nashtatik, Safrygin, & Sosnovskikh, 2018).

Antimicrobial and Antineoplastic Activities

Derivatives of chromen, such as those synthesized from (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid, have been explored for their antimicrobial activities. These studies involve the synthesis of Schiff's bases and other derivatives, which are then evaluated for their effectiveness against various bacterial and fungal strains, indicating the potential for these compounds to serve as leads in the development of new antimicrobial agents (Čačić, Molnar, Balić, Draca, & Rajković, 2009).

Moreover, certain chromen-2-one derivatives have been synthesized and assessed for their antineoplastic activities against human cancer cells, revealing a subset of compounds with micromolar levels of in vitro anti-proliferative activity. These findings suggest the chromen scaffold's significance in designing anticancer agents, highlighting the structure-activity relationship (SAR) essential for enhancing biological activity (Venkateswararao, Sharma, Manickam, Yun, & Jung, 2014).

Photodynamic Applications

Another fascinating application of chromen derivatives involves the synthesis of photoactive cellulose derivatives, which have been modified to include chromene moieties. These water-soluble polyelectrolytes exhibit photochemically active properties, enabling the photodimerization of chromene units upon exposure to light. This capability is of interest for developing smart materials with properties that can be controlled through light, paving the way for innovative applications in material science (Wondraczek, Pfeifer, & Heinze, 2012).

Safety and Hazards

This compound is classified as an irritant . As with all chemicals, it should be handled with care. Always refer to the Material Safety Data Sheet (MSDS) for detailed safety information .

properties

IUPAC Name

2-(7-methyl-2-oxo-4-propylchromen-5-yl)oxypropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18O5/c1-4-5-11-8-14(17)21-13-7-9(2)6-12(15(11)13)20-10(3)16(18)19/h6-8,10H,4-5H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITYIGANVZLOJTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=O)OC2=C1C(=CC(=C2)C)OC(C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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